4,6-Dihydroxy-5-nitropyrimidine

Catalog No.
S1482300
CAS No.
2164-83-2
M.F
C4H3N3O4
M. Wt
157.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dihydroxy-5-nitropyrimidine

CAS Number

2164-83-2

Product Name

4,6-Dihydroxy-5-nitropyrimidine

IUPAC Name

4-hydroxy-5-nitro-1H-pyrimidin-6-one

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9)

InChI Key

ABTLZAVJDRUDNG-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Synonyms

5-Nitro-4,6-pyrimidinediol

Canonical SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Potential Antimicrobial Activity:

Some studies have explored the potential of DHNP as an antimicrobial agent. One study investigated its activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed moderate to weak activity against some of the tested strains, suggesting further research is necessary to determine its efficacy and potential as an antimicrobial [].

Precursor for Synthesis of Other Compounds:

DHNP can serve as a starting material for the synthesis of other pyrimidine derivatives with potential biological activities. For instance, a study reported the conversion of DHNP into a series of new pyrimidine derivatives and evaluated their anti-proliferative activity against cancer cell lines. While the derivatives showed some activity, further optimization is required for potential therapeutic development [].

4,6-Dihydroxy-5-nitropyrimidine is a heterocyclic organic compound characterized by its pyrimidine ring with two hydroxyl groups at positions 4 and 6, and a nitro group at position 5. Its molecular formula is C4H3N3O4, and it has a molecular weight of approximately 157.09 g/mol. The compound is known for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties and biological activities .

, often involving nucleophilic substitutions or electrophilic additions. For example:

  • Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles, facilitating substitution reactions with alkyl halides.
  • Electrophilic Aromatic Substitution: The nitro group can enhance the reactivity of the pyrimidine ring towards electrophiles, allowing for further functionalization of the compound.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, yielding derivatives that may exhibit different biological activities .

Research indicates that 4,6-dihydroxy-5-nitropyrimidine exhibits notable biological activities. It has been studied for its:

  • Antimicrobial Properties: Some studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential: Preliminary investigations have shown that derivatives of this compound may inhibit cancer cell proliferation, although further research is necessary to confirm these effects .
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have therapeutic implications .

The synthesis of 4,6-dihydroxy-5-nitropyrimidine typically involves several methods:

  • Nitrosation of Pyrimidines: Starting from pyrimidine derivatives, nitrosation can introduce the nitro group.
  • Hydroxylation: Hydroxyl groups can be introduced via hydrolysis or through the use of hydroxylating agents.
  • Multi-step Synthesis: A combination of reactions involving existing pyrimidine derivatives can yield 4,6-dihydroxy-5-nitropyrimidine through sequential functional group transformations .

The applications of 4,6-dihydroxy-5-nitropyrimidine are diverse:

  • Pharmaceuticals: It serves as a precursor or building block in the synthesis of various pharmaceutical compounds.
  • Dyes and Pigments: Its derivatives are explored for use in dyeing processes due to their vibrant colors and stability.
  • Agricultural Chemicals: Potential applications in developing agrochemicals that target specific pests or diseases .

Interaction studies involving 4,6-dihydroxy-5-nitropyrimidine focus on its binding affinity with biological targets:

  • Protein Binding Studies: Research has indicated that this compound can interact with specific enzymes or receptors, influencing their activity.
  • Complex Formation: It may form complexes with metal ions, which can alter its biological activity and enhance its applicability in medicinal chemistry .

Several compounds share structural similarities with 4,6-dihydroxy-5-nitropyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-5-nitropyrimidineHydroxyl at position 4Lacks the second hydroxyl group
2-Amino-4,6-dihydroxypyrimidineAmino group at position 2Different functional group affecting reactivity
5-Nitro-2-thiouracilContains sulfur instead of oxygenDifferent heteroatom affecting properties
4,6-Dimethoxy-5-nitropyrimidineMethoxy groups instead of hydroxylAlters solubility and reactivity

The presence of both hydroxyl and nitro groups in 4,6-dihydroxy-5-nitropyrimidine contributes to its unique chemical reactivity and potential biological activities compared to similar compounds.

4,6-Dihydroxy-5-nitropyrimidine emerged as a compound of interest in the early development of pyrimidine chemistry, particularly following the pioneering work of Hitchings, Elion, and colleagues in the 1940s who began investigating pyrimidine analogs and their effects on nucleic acid synthesis. These initial studies, published around 1950, demonstrated that certain pyrimidines could interfere with nucleic acid synthesis and metabolism, opening new avenues for medicinal applications of modified pyrimidines.

The synthesis of 4,6-dihydroxy-5-nitropyrimidine was subsequently developed as researchers sought to create new pyrimidine derivatives with potential biological activity. The compound became relevant in synthetic pathways leading to various biologically active compounds, particularly as researchers like Krackov investigated the preparation of hydrazino-nitropyrimidine intermediates in the 1960s and 1970s. These early synthetic endeavors established 4,6-dihydroxy-5-nitropyrimidine as an important intermediate in heterocyclic chemistry.

Significance in Pyrimidine-Based Heterocyclic Chemistry

4,6-Dihydroxy-5-nitropyrimidine occupies a central position in pyrimidine-based heterocyclic chemistry due to its versatile reactivity profile and structural features that make it an excellent scaffold for further modifications. The compound's significance stems from several key characteristics:

  • Synthetic Versatility: The compound serves as a crucial intermediate in the synthesis of more complex pyrimidine derivatives. The hydroxyl groups at positions 4 and 6 provide excellent leaving groups for nucleophilic substitution reactions, while the nitro group at position 5 can be modified through reduction or substitution reactions.

  • Biological Activity Profile: 4,6-Dihydroxy-5-nitropyrimidine exhibits notable inhibitory activity against several enzymes. Studies have identified it as a potent inhibitor of thymidine phosphorylase and a selective inhibitor of 4-nitrophenol glucuronidation. This biological activity profile makes it relevant for pharmaceutical research targeting specific enzymatic pathways.

  • Structural Template: The compound provides a well-defined structural template for creating libraries of analogues with varied substitution patterns, facilitating structure-activity relationship studies in drug discovery programs.

Evolution of Nitropyrimidine Research Paradigms

The research focus on nitropyrimidines, including 4,6-dihydroxy-5-nitropyrimidine, has evolved significantly over the decades, reflecting broader trends in medicinal chemistry and biochemical research:

In the initial phase of research, scientists primarily focused on fundamental synthesis methods and structural characterization. This included developing reliable routes to nitropyrimidines, as evidenced by the work of researchers investigating the preparation of 4,6-dihydroxy-5-nitropyrimidine from diethyl malonate through nitration, cyclization, and other transformation steps.

By the 1990s, research paradigms shifted toward understanding enzymatic interactions, with studies investigating the compound's effects on thymidine phosphorylase obtained from human uterine leiomyomas. Publications from this period demonstrated 4,6-dihydroxy-5-nitropyrimidine's ability to inhibit UDP-glucuronyltransferase activity in rat liver microsomes, highlighting its potential pharmacological applications.

More recently, research has expanded to explore the compound's applications in pharmaceutical development, agricultural chemistry, and analytical methods. Contemporary studies have examined the basicity properties of 4,6-dihydroxypyrimidine derivatives, providing deeper insights into the compound's chemical behavior and potential applications.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2164-83-2

Wikipedia

4,6-Dihydroxy-5-nitropyrimidine

General Manufacturing Information

4(3H)-Pyrimidinone, 6-hydroxy-5-nitro-: ACTIVE

Dates

Modify: 2023-08-15
Gehrke et al. An unexpected non-Hoogsteen-based mutagenicity mechanism of oxidative FaPy-DNA lesions. Nature Chemical Biology, doi: 10.1038/nchembio.1254, published online 19 May 2013 http://www.nature.com/naturechemicalbiology

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